all-trans-Farnesol-d6 Tetrahydropyranyl Ether
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Overview
Description
all-trans-Farnesol-d6 Tetrahydropyranyl Ether: is a deuterium-labeled compound with the molecular formula C20H28D6O2 and a molecular weight of 312.52 g/mol . This compound is a derivative of farnesol, a natural organic compound found in many essential oils. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and environmental pollutant detection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Farnesol-d6 Tetrahydropyranyl Ether typically involves the protection of the hydroxyl group of all-trans-Farnesol with a tetrahydropyranyl (THP) groupThe reaction conditions often include the use of acid catalysts to facilitate the formation of the THP ether .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: all-trans-Farnesol-d6 Tetrahydropyranyl Ether can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where the THP group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield farnesal or farnesoic acid derivatives, while reduction could produce farnesol derivatives .
Scientific Research Applications
Chemistry: In chemistry, all-trans-Farnesol-d6 Tetrahydropyranyl Ether is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The deuterium labeling allows for precise tracking of metabolic processes in vivo.
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Mechanism of Action
The mechanism of action of all-trans-Farnesol-d6 Tetrahydropyranyl Ether involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry and NMR spectroscopy. This allows researchers to study the compound’s effects on metabolic pathways and enzyme activities in detail.
Comparison with Similar Compounds
all-trans-Farnesol Tetrahydropyranyl Ether: This is the non-deuterated version of the compound and is used in similar applications but lacks the benefits of deuterium labeling.
Farnesyl Pyrophosphate Triammonium Salt-13C3: Another labeled compound used in metabolic studies and enzyme research.
Uniqueness: The primary uniqueness of all-trans-Farnesol-d6 Tetrahydropyranyl Ether lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement and tracking are crucial .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-[(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+/i1D3,2D3 |
InChI Key |
XPBIICJUTJFRKE-MZOQXPABSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
Origin of Product |
United States |
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